Ethyl 2-(azetidin-3-ylidene)acetate
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Overview
Description
Ethyl 2-(azetidin-3-ylidene)acetate is a heterocyclic compound containing an azetidine ring. Azetidines are four-membered saturated heterocycles with one nitrogen atom.
Preparation Methods
The synthesis of ethyl 2-(azetidin-3-ylidene)acetate typically involves the following steps:
Horner–Wadsworth–Emmons Reaction: The starting material, (N-Boc)azetidin-3-one, undergoes a DBU-catalyzed Horner–Wadsworth–Emmons reaction to form the intermediate (N-Boc-azetidin-3-ylidene)acetate.
Aza-Michael Addition: This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound.
Chemical Reactions Analysis
Ethyl 2-(azetidin-3-ylidene)acetate undergoes various chemical reactions, including:
Aza-Michael Addition: This reaction involves the addition of NH-heterocycles to the compound, forming functionalized azetidine derivatives.
Suzuki–Miyaura Cross-Coupling: This reaction is used to diversify the compound by coupling it with boronic acids, leading to the formation of novel heterocyclic compounds.
Common reagents and conditions for these reactions include DBU as a catalyst for the Horner–Wadsworth–Emmons reaction and various NH-heterocycles for the aza-Michael addition . The major products formed from these reactions are functionalized azetidine derivatives and heterocyclic amino acid derivatives .
Scientific Research Applications
Ethyl 2-(azetidin-3-ylidene)acetate has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for synthesizing bioactive molecules with potential therapeutic applications.
Materials Science: It is used in the synthesis of novel materials with unique properties.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of ethyl 2-(azetidin-3-ylidene)acetate involves its reactivity due to the strained azetidine ring. The ring strain makes it highly reactive, allowing it to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications of the compound .
Comparison with Similar Compounds
Ethyl 2-(azetidin-3-ylidene)acetate can be compared with similar compounds such as:
Methyl 2-(oxetan-3-ylidene)acetate: This compound has an oxetane ring instead of an azetidine ring and undergoes similar reactions.
Azetidine Derivatives: Other azetidine derivatives also exhibit high reactivity due to ring strain and are used in similar applications.
The uniqueness of this compound lies in its specific structure and reactivity, making it a valuable compound in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C7H11NO2 |
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Molecular Weight |
141.17 g/mol |
IUPAC Name |
ethyl 2-(azetidin-3-ylidene)acetate |
InChI |
InChI=1S/C7H11NO2/c1-2-10-7(9)3-6-4-8-5-6/h3,8H,2,4-5H2,1H3 |
InChI Key |
FUWQDVDBFGIPMU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C1CNC1 |
Origin of Product |
United States |
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